L-Glutamine-13C5
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Glutamine-13C5 is synthesized by incorporating carbon-13 into the molecular structure of L-Glutamine. The synthesis typically involves the use of isotopically labeled precursors and specific reaction conditions to ensure the incorporation of carbon-13 at the desired positions. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final labeled compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification. The final product is typically characterized by high isotopic purity and chemical purity .
Chemical Reactions Analysis
Types of Reactions
L-Glutamine-13C5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-Glutamic acid-13C5.
Reduction: Reduction reactions can convert this compound to other amino acid derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: L-Glutamic acid-13C5
Reduction: Amino acid derivatives
Substitution: Functionalized this compound derivatives
Scientific Research Applications
L-Glutamine-13C5 is extensively used in scientific research across various fields:
Chemistry: Used as a tracer in metabolic studies to track carbon flow in biochemical pathways.
Biology: Utilized in cell culture studies to investigate cellular metabolism and nutrient utilization.
Medicine: Employed in clinical research to study metabolic disorders and the role of glutamine in disease states.
Industry: Applied in the production of isotopically labeled proteins and other biomolecules for research and diagnostic purposes
Mechanism of Action
L-Glutamine-13C5 exerts its effects by participating in various metabolic pathways. It serves as a carbon source for oxidation and is involved in the synthesis of nucleotides, proteins, and other biomolecules. The compound is also critical for maintaining the redox balance in cells and supporting cellular energy production. Molecular targets include enzymes involved in glutamine metabolism and pathways related to nitrogen transport and utilization .
Comparison with Similar Compounds
L-Glutamine-13C5 is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. Similar compounds include:
L-Glutamine-15N2: Labeled with nitrogen-15, used for studying nitrogen metabolism.
L-Glutamic acid-13C5: Another carbon-13 labeled compound, used in similar metabolic studies.
L-Glutamine-2-13C: Labeled at a different position with carbon-13, used for specific metabolic tracing.
These compounds share similar applications but differ in their labeling positions and specific uses in research.
Properties
IUPAC Name |
(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-WIAREEORSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)N)[13C@@H]([13C](=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.